5-Bromo-2-(3,5-dimethylphenoxy)aniline

Description

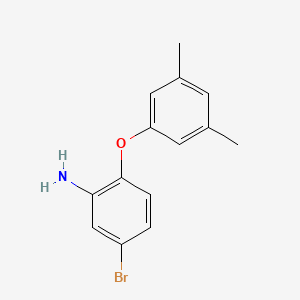

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(3,5-dimethylphenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO/c1-9-5-10(2)7-12(6-9)17-14-4-3-11(15)8-13(14)16/h3-8H,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGKOLSBAKESAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)Br)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 3,5 Dimethylphenoxy Aniline

Strategies for Regioselective Bromination of Aniline (B41778) Derivatives

The introduction of a bromine atom at a specific position on an aniline ring is a critical step in the synthesis of many complex molecules, including the target compound. The directing effects of the amino group in aniline typically lead to a mixture of ortho- and para-substituted products during electrophilic bromination, with the potential for over-bromination. Consequently, achieving high regioselectivity is a significant synthetic challenge.

Modern strategies have been developed to overcome these limitations. One effective method involves the use of copper(II) bromide (CuBr₂) as both a bromine source and an oxidant. beilstein-journals.orggoogle.com This approach allows for the direct bromination of unprotected aniline derivatives under mild conditions. Research has shown that using CuBr₂ in an ionic liquid as the solvent can lead to high yields and excellent regioselectivity, predominantly favoring para-bromination. beilstein-journals.org This system offers a safer and more environmentally friendly alternative to methods requiring harsh acids or additional protection-deprotection steps. beilstein-journals.org

Another advanced strategy involves palladium-catalyzed C-H activation. While classic electrophilic bromination of anilines yields ortho- and para-products, researchers have developed a Pd-catalyzed method for the meta-C–H bromination of aniline derivatives using N-bromophthalimide (NBP). nih.govrsc.org This reaction overcomes the intrinsic directing effect of the amine group, showcasing the power of transition metal catalysis in achieving unconventional regioselectivity. nih.gov For precursors of 5-Bromo-2-(3,5-dimethylphenoxy)aniline, however, methods favoring para-bromination are more directly applicable.

Furthermore, the bromination of activated aniline derivatives, such as N-oxides, provides another route for regiocontrol. A mild method for the C2-bromination of fused azine N-oxides has been developed using tosic anhydride (B1165640) as an activator and a tetra-alkylammonium bromide as the nucleophilic bromine source, resulting in excellent regioselectivity. nih.gov

Development of Palladium- and Copper-Catalyzed Cross-Coupling Approaches for Aryl Ether Formation

The formation of the diaryl ether bond is a cornerstone of the synthesis of this compound. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, with palladium and copper catalysts being the most prominent. rsc.org

Copper-Catalyzed Ullmann Condensation: The classical method for diaryl ether synthesis is the Ullmann condensation, which involves the coupling of a phenol (B47542) with an aryl halide using a stoichiometric or catalytic amount of copper. rsc.orgorganic-chemistry.org Modern iterations of this reaction utilize catalytic amounts of a copper(I) salt, such as CuI, often in the presence of a ligand and a base. For instance, CuI/1,10-phenanthroline complexes have been shown to effectively catalyze the etherification between phenols and activated bromoaniline derivatives, with yields often exceeding 85%. evitachem.com Another protocol uses CuI and Fe(acac)₃ with a K₂CO₃ base, providing an efficient and economical method suitable for larger-scale synthesis. organic-chemistry.org Recently, a copper-catalyzed etherification of phenols with aryl diazonium salts at room temperature has been reported, offering a mild and efficient route to diaryl ethers. rsc.org

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig reaction, originally developed for C-N bond formation, has been extended to C-O bond formation for the synthesis of diaryl ethers. rsc.org This palladium-catalyzed approach typically offers milder reaction conditions and broader substrate scope compared to the classical Ullmann reaction. The use of specialized biarylphosphine ligands is crucial for the success of these couplings, allowing for the efficient formation of diaryl ethers from a wide range of aryl halides and phenols. organic-chemistry.org For example, catalysts prepared in situ from Pd(OAc)₂ and 1,3-dialkylimidazolinium salts have proven effective. organic-chemistry.org

Below is a table comparing typical conditions for these two key cross-coupling reactions.

| Feature | Copper-Catalyzed Ullmann-Type | Palladium-Catalyzed Buchwald-Hartwig-Type |

| Catalyst | CuI, Cu₂O, Cu(OAc)₂ | Pd(OAc)₂, Pd₂(dba)₃, [(cinnamyl)PdCl]₂ |

| Ligand | 1,10-Phenanthroline, N,N-dimethylglycine | Biarylphosphines (e.g., BrettPhos, RuPhos) |

| Base | K₂CO₃, Cs₂CO₃, KOH | K₃PO₄, NaOtBu, LHMDS |

| Solvent | Toluene, DMSO, Dioxane | Toluene, Dioxane |

| Temperature | Often high temperatures (90-140 °C) | Generally milder (Room temp. to 110 °C) |

Optimization of Amination Reactions for Aryl Bromides in Complex Systems

The introduction of the amine functionality onto an aryl bromide is a pivotal transformation that can be accomplished either through the reduction of a nitro group or via a direct palladium-catalyzed amination. The latter, known as the Buchwald-Hartwig amination, is particularly powerful for constructing C-N bonds in complex molecular environments. nih.govnih.gov

The synthesis of this compound could conceivably involve the amination of a precursor like 1-bromo-2-(3,5-dimethylphenoxy)benzene. The optimization of such a reaction requires careful selection of the catalyst, ligand, base, and solvent to ensure high yield and functional group tolerance.

Modern palladium precatalysts, combined with bulky biarylphosphine ligands like tBuBrettPhos, have enabled the amination of challenging substrates, including unprotected heterocyclic bromides, under mild conditions. nih.govmit.edu These systems are effective for coupling a broad range of amines, from simple alkylamines to complex anilines and heteroarylamines. mit.edu A significant challenge in these reactions can be the instability of the aniline products under the typically basic and high-temperature conditions. The use of weaker bases, such as potassium phenoxide (KOPh), has been shown to be effective, allowing the reaction to proceed in high yield while tolerating sensitive functional groups. nih.gov

Investigation of Precursor Synthesis Pathways (e.g., substituted phenols and bromo-anilines)

Synthesis of 4-Bromo-2-aminophenol: This precursor is typically synthesized from 4-bromo-2-nitrophenol (B183274). The critical step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the preferred method due to its efficiency and clean reaction profile. Various catalyst systems can be employed for this transformation. One patented method describes the use of an Fe-Cr modified Raney-Ni catalyst for the hydrogenation at normal pressure, achieving high yields and purity. patsnap.comgoogle.com Another documented procedure uses a rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere in a tetrahydrofuran (B95107) (THF) solvent, resulting in a near-quantitative yield of 2-amino-4-bromophenol. chemicalbook.com

The table below summarizes representative synthetic conditions for these precursors.

| Precursor | Starting Material | Key Reagents & Conditions | Yield |

| 3,5-Dimethylphenol (B42653) | Xylene | 1. Acetyl Chloride, AlCl₃; 2. Peroxide; 3. Hydrolysis | ~70% |

| 4-Bromo-2-aminophenol | 4-Bromo-2-nitrophenol | H₂, Rh/C, THF, Room Temperature | 99% |

| 4-Bromo-2-aminophenol | 4-Bromo-2-nitrophenol | H₂, Fe-Cr modified Raney-Ni, Methanol | ~90% |

Green Chemistry Principles and Sustainable Synthetic Routes

The principles of green chemistry, which focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency, are increasingly influencing the design of synthetic routes for complex molecules. In the context of this compound synthesis, several strategies align with these principles.

The development of metal-free reactions for aryl ether formation is a significant step towards sustainability. For example, the use of hypervalent iodine reagents, specifically diaryliodonium salts, allows for the synthesis of diaryl ethers without the need for transition metal catalysts. su.se This method is energy-efficient, robust, and generates low amounts of waste, exhibiting high atom economy. su.se

In the realm of catalyzed reactions, the shift from palladium to more abundant and less toxic metals like copper is a key green consideration. Copper-catalyzed protocols for both C-O and C-N bond formation are often more economical and environmentally benign. organic-chemistry.orgrsc.org Furthermore, developing reactions that can be performed in greener solvents, such as water or ionic liquids, or even under solvent-free conditions, reduces the environmental impact. The use of ionic liquids in the regioselective bromination of anilines not only provides a non-volatile reaction medium but also allows for the potential recycling of the copper catalyst. beilstein-journals.orggoogle.com

Stereochemical and Regiochemical Control in Multi-Step Synthesis

The synthesis of this compound is an exercise in regiochemical precision, as the target molecule is achiral and thus presents no stereochemical challenges. Control over the placement of functional groups on the aromatic rings is paramount at nearly every stage of the synthesis.

A plausible synthetic strategy highlights the importance of this control:

Precursor Synthesis : The synthesis of 3,5-dimethylphenol from xylene requires regioselective acylation. google.com Similarly, the preparation of 4-bromo-2-aminophenol from 2-nitrophenol (B165410) necessitates selective bromination at the para-position relative to the hydroxyl group, followed by the selective reduction of the nitro group without affecting the bromine atom. patsnap.comchemicalbook.com

Aryl Ether Formation : The core diaryl ether linkage is formed via a cross-coupling reaction, for instance, between 4-bromo-2-nitrophenol and 3,5-dimethylphenol. The conditions must be optimized to ensure that the ether bond forms regioselectively between the phenolic oxygen of 3,5-dimethylphenol and the carbon bearing the bromine on the nitrophenol derivative, leading to 2-(3,5-dimethylphenoxy)-4-bromo-1-nitrobenzene.

Final Amination : The final step would involve the reduction of the nitro group on the diaryl ether intermediate to the target aniline. This reduction must be chemoselective, leaving the aryl ether linkage and the C-Br bond intact. Catalytic hydrogenation is a suitable method for this final transformation.

Each of these steps relies on well-established but highly optimized methodologies to control the regiochemical outcome, ensuring that the correct isomer of the final product is synthesized with high purity and yield.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption and fluorescence spectroscopy are pivotal techniques for probing the electronic structure of a molecule. The absorption spectrum reveals the wavelengths of light that a molecule absorbs, which correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. The fluorescence spectrum, conversely, details the light emitted as the excited electron returns to a lower energy state.

Analysis of the UV-Vis spectrum would typically involve identifying the absorption maxima (λmax) and calculating the corresponding molar absorptivity (ε). These parameters provide insight into the types of electronic transitions occurring, such as π → π* and n → π* transitions, which are common in aromatic compounds containing heteroatoms. The solvent environment can influence these transitions, and thus, spectra are often recorded in various solvents of differing polarity.

Fluorescence spectroscopy provides information on the emissive properties of the compound. Key data points include the emission maxima, the fluorescence quantum yield (Φf), and the fluorescence lifetime (τ). These measurements help to characterize the excited state of the molecule and its de-excitation pathways.

Table 1: Hypothetical Electronic Absorption Data for 5-Bromo-2-(3,5-dimethylphenoxy)aniline

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Hexane | --- | --- | --- |

| Ethanol | --- | --- | --- |

| Acetonitrile | --- | --- | --- |

| Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φf) |

|---|---|---|---|

| Hexane | --- | --- | --- |

| Ethanol | --- | --- | --- |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles.

The crystallographic data would reveal the crystal system, space group, and unit cell dimensions. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound and for structure-property relationship studies.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₄BrNO |

| Formula Weight | 292.17 |

| Crystal System | --- |

| Space Group | --- |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | --- |

| β (°) | --- |

| γ (°) | --- |

| Volume (ų) | --- |

| Z | --- |

Currently, no published studies containing these experimental results for this compound could be identified. The data tables remain unpopulated to reflect this lack of available information. Further experimental investigation is required to characterize these fundamental properties of the compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and geometry. For 5-Bromo-2-(3,5-dimethylphenoxy)aniline, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the standard approach to determine its most stable three-dimensional conformation (geometric optimization) and to analyze its electronic properties. asianpubs.orgnih.gov The optimized structure would reveal key bond lengths, bond angles, and dihedral angles, providing a foundational understanding of the molecule's shape.

Analysis of Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly the amino group, which is a strong electron donor. The LUMO, conversely, would likely be distributed across the phenoxy ring system. The energy gap would provide insights into the molecule's potential for charge transfer interactions, which is a key factor in its reactivity and potential biological activity. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high (less negative) | Indicates a good electron donor. |

| LUMO Energy | Relatively low (more negative) | Indicates a good electron acceptor. |

| HOMO-LUMO Gap (ΔE) | Moderate | Determines chemical reactivity and kinetic stability. |

Charge Distribution and Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attack. In an MEP map, electron-rich areas, which are susceptible to electrophilic attack, are typically colored red, while electron-deficient regions, which are targets for nucleophiles, are colored blue. youtube.com

For this compound, the MEP map would likely show a negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the ether linkage, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group would exhibit a positive potential (blue). The bromine atom would also influence the electrostatic potential, creating a region of slight positive potential on its exterior (the σ-hole) and a negative potential around its equatorial region. This detailed charge landscape is crucial for understanding intermolecular interactions.

Conformational Space Exploration and Energy Minimization Studies

The presence of a flexible ether linkage in this compound allows for multiple rotational conformations (conformers). A thorough computational analysis would involve exploring the molecule's conformational space to identify the most stable, low-energy conformers. This is achieved by systematically rotating the bonds of the ether linkage and calculating the energy of each resulting conformation. The conformer with the lowest energy is the most likely to be present under normal conditions. Studies on similar molecules, such as 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, have demonstrated the use of DFT to determine the preferred orientation of substituent groups. bashgmu.ru

Prediction and Interpretation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters with a high degree of accuracy, which can then be compared with experimental data for validation.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated. These calculations help in assigning the observed spectral bands to specific molecular vibrations, such as N-H stretching of the amino group, C-Br stretching, C-O-C ether stretches, and various aromatic C-H and C=C vibrations. Theoretical studies on bromo-aniline derivatives have shown a good correlation between calculated and experimental vibrational frequencies after applying appropriate scaling factors. asianpubs.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. These predictions are highly sensitive to the electronic environment of each nucleus and can help in the structural elucidation of the compound. mdpi.com

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3400-3500 |

| Amino (N-H) | Bending | 1600-1650 |

| Ether (C-O-C) | Asymmetric Stretching | 1200-1275 |

| Aromatic C-H | Stretching | 3000-3100 |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide information on static molecular properties, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound over time. MD simulations would model the movement of atoms in the molecule, providing a picture of its flexibility, conformational changes, and interactions with its environment, such as a solvent or a biological receptor. While specific MD studies on this compound are not available, this method would be invaluable for understanding its behavior in a dynamic system.

Quantum Chemical Descriptors and Structure-Activity Relationship (SAR) Insights

From the results of DFT calculations, a range of quantum chemical descriptors can be derived. These include parameters like ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate the molecular structure with its potential biological activity. For instance, a QSAR study on the structurally related 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues highlighted the importance of lipophilicity, molecular refractivity, and hydration energy in their binding affinity to dopamine (B1211576) receptors. researchgate.net Similar descriptors for this compound could be calculated to predict its potential bioactivity and guide the design of new compounds with desired properties.

Table 3: Relevant Quantum Chemical Descriptors for QSAR

| Descriptor | Definition | Relevance to SAR |

|---|---|---|

| Ionization Potential (I) | The energy required to remove an electron. | Relates to the ease of oxidation and interaction with electron-accepting species. |

| Electron Affinity (A) | The energy released when an electron is added. | Relates to the ease of reduction and interaction with electron-donating species. |

| Electronegativity (χ) | The ability of an atom to attract electrons. | Influences bond polarity and intermolecular interactions. |

| Chemical Hardness (η) | Resistance to change in electron distribution. | A measure of chemical stability and reactivity. |

Reactivity Profiles and Mechanistic Studies of 5 Bromo 2 3,5 Dimethylphenoxy Aniline

Investigation of Cross-Coupling Reactivity at the Aryl Bromide Center (e.g., Suzuki, Heck, Sonogashira)

The carbon-bromine (C-Br) bond on the aniline (B41778) ring is the primary site for transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity in these transformations generally follows the order of C-I > C-Br > C-Cl, making the aryl bromide a versatile handle for molecular elaboration.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent. It is anticipated that 5-bromo-2-(3,5-dimethylphenoxy)aniline would readily participate in Suzuki-Miyaura coupling. The reaction of various bromoanilines has been studied, showing that both electron-donating and electron-withdrawing groups influence reaction rates. researchgate.netunimib.it For instance, a study on 4-bromoaniline (B143363) showed that the presence of the electron-donating amino group resulted in a slower initial reaction rate compared to unsubstituted bromobenzene (B47551) or electron-poor 4-nitro-bromobenzene. researchgate.net However, the reaction can be driven to completion with appropriate catalyst systems and conditions. nih.gov A uniquely effective catalyst system, CataXCium A Pd G3, has been identified for Suzuki-Miyaura cross-couplings on unprotected ortho-bromoanilines, demonstrating broad functional group tolerance. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromoanilines Data based on reactions of analogous compounds, not this compound.

| Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoaniline | Phenylboronic acid | Pd-poly(AA) hybrid | K₂CO₃ | Isopropanol | 70-120 | 48-69 | researchgate.net |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 | up to 97 | nih.gov |

| 3-Bromoaniline | 2-Thienyl boronic acid | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/Toluene | 60 | 96 | unimib.itnih.gov |

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base. youtube.com It is expected that the aryl bromide of this compound would be reactive under Heck conditions. Studies on o-bromoanilines have shown that they can undergo cascade reactions involving an initial amination followed by an intramolecular Heck reaction to form indoles, indicating the viability of the C-Br bond for this transformation. rsc.org The choice of ligand and base is crucial for optimizing the reaction. rsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netkoreascience.kr The reaction is highly versatile and can be carried out under mild conditions. researchgate.net The general reactivity trend for the aryl halide is I > Br >> Cl, making the bromide a suitable substrate. koreascience.kr Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts. rsc.org Given the successful Sonogashira coupling of various bromo-substituted aromatic compounds, including bromoindoles and other bromoanilines, this compound would be a competent substrate for forming arylalkynes. dntb.gov.uaacs.org

Chemical Transformations of the Aniline Moiety (e.g., diazotization, derivatization, condensation reactions)

The primary amino (-NH₂) group is a rich hub for chemical transformations, allowing for a wide array of derivatizations.

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) forms a diazonium salt. organic-chemistry.orgyoutube.com This intermediate is highly versatile; the diazonium group (-N₂⁺) is an excellent leaving group and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer or related reactions. masterorganicchemistry.com Through diazotization, the amino group of this compound could be converted to -F, -Cl, -Br, -I, -CN, -OH, or simply -H (via reduction with H₃PO₂). masterorganicchemistry.com This two-step sequence provides an alternative to direct nucleophilic aromatic substitution.

Derivatization: The aniline nitrogen can act as a nucleophile. It can be acylated with acid chlorides or anhydrides to form amides, or alkylated under appropriate conditions. The amino group significantly activates the aromatic ring toward electrophilic substitution. allen.inbyjus.com However, direct halogenation or nitration of anilines can be difficult to control and may lead to over-reaction or oxidation. byjus.com Protecting the amino group as an acetamide (B32628) is a common strategy to moderate its activating effect and allow for more selective electrophilic substitutions on the ring.

Condensation Reactions: The aniline can undergo condensation with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). beilstein-journals.orgresearchgate.net These reactions are typically reversible and may be catalyzed by acids. For instance, various 2-substituted anilines react with aldehydes to form benzothiazoles in the presence of a suitable reaction partner. nih.gov The condensation of anilines with butyraldehyde (B50154) has been shown to produce quinoline (B57606) derivatives. researchgate.net

Reactions Involving the Phenoxy Linkage and its Stability

The diaryl ether linkage (C-O-C) is generally stable under many reaction conditions, including those used for cross-coupling and transformations of the aniline moiety. researchgate.net Phenol (B47542) ethers are less hydrophilic than the parent phenols and are more resistant to hydrolysis than alkyl ethers due to the electron-withdrawing nature of the aromatic ring. wikipedia.org

However, cleavage of the diaryl ether bond can be achieved under specific, often harsh, conditions. Methods for cleaving these robust bonds are of interest for applications such as lignin (B12514952) degradation. nih.govrsc.orgnih.gov Recent developments include visible-light photoredox catalysis, which can cleave diaryl ether C-O bonds at room temperature. nih.govdntb.gov.ua Electrochemical methods have also been reported for the nucleophilic aromatic substitution (SNAr) of diaryl ethers, providing a sustainable route for their cleavage and functionalization. rsc.orgrsc.org For this compound, such cleavage reactions would result in the formation of a substituted aminophenol and a dimethylphenol.

Exploration of Reaction Pathways and Transition State Analysis

Detailed mechanistic studies, including reaction pathway exploration and transition state analysis, for this compound are not specifically documented. However, general principles from related systems can be applied.

For cross-coupling reactions, the mechanism typically involves a catalytic cycle with steps of oxidative addition, transmetalation, and reductive elimination. youtube.com The rate-determining step can vary depending on the specific reaction, catalyst, and substrates. youtube.com

For reactions involving the aniline moiety, kinetic studies on substituted anilines provide insight. In Michael-type additions, a Brønsted-type plot (log of the rate constant vs. pKa of the nucleophile) can indicate whether the reaction mechanism changes with the basicity of the aniline. koreascience.kr For the oxidation of meta-substituted anilines, a negative Hammett ρ value suggests the formation of a positively charged transition state, accelerated by electron-donating groups. orientjchem.org Theoretical investigations into noncatalyzed aryl halide aminations show that both steric and electronic effects, as well as solvent polarity, significantly impact the activation energies. nih.gov

Catalytic Performance in Organic Transformations

Derivatives of this compound could potentially serve as ligands in catalysis, although no specific examples are reported. The molecule itself is not a catalyst but a substrate for catalytic reactions. However, phenoxyaniline (B8288346) analogues have been used to study the interactions and inhibition of enzymes like cytochrome P450 (CYP2B enzymes), demonstrating their utility as biochemical tools. acs.org The structural motif is present in various pharmacologically active compounds, suggesting that derivatives could be synthesized for such applications. google.com

Influence of Substituents on Reaction Kinetics and Selectivity

The substituents on the this compound molecule exert significant electronic and steric influences on its reactivity.

Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (+R effect). It activates the aniline ring towards electrophilic substitution, primarily at the ortho and para positions. byjus.com In cross-coupling reactions at the C-Br site, this EDG can decrease the rate of oxidative addition to the palladium catalyst compared to electron-withdrawing groups. researchgate.net

Bromo Group (-Br): This is an electron-withdrawing group through induction (-I effect) but a weak deactivator in electrophilic aromatic substitution because its resonance effect (+R) opposes the inductive effect. It is a good leaving group in palladium-catalyzed cross-coupling reactions.

Phenoxy Group (-OAr): The ether oxygen is electron-donating through resonance, activating the ring to which it is attached.

Dimethyl Groups (-CH₃): These are weakly electron-donating through induction and hyperconjugation. They also provide steric bulk, which can influence the approach of reagents to the phenoxy ring.

Kinetic studies on the coupling of substituted bromoanilines confirm these effects. For example, in Suzuki reactions, electron-donating groups on the aryl bromide tend to slow the reaction, while electron-withdrawing groups accelerate it. researchgate.net The selectivity of reactions on the aniline ring is also heavily influenced by the directing effects of the amino and bromo groups. Reducing catalyst loading has also been shown to express or enhance the influence of substituent effects on reaction selectivity. researchgate.net

Table 2: Predicted Influence of Substituents on Reactivity Qualitative predictions based on general principles of physical organic chemistry.

| Functional Group | Electronic Effect on Aniline Ring | Influence on Cross-Coupling at C-Br | Influence on Electrophilic Substitution on Aniline Ring |

|---|---|---|---|

| -NH₂ (at C2) | Strong Electron-Donating (Resonance) | Decreases rate of oxidative addition | Strongly activating, ortho/para directing |

| -Br (at C5) | Electron-Withdrawing (Inductive) | Leaving group for the reaction | Deactivating, ortho/para directing |

| -O(3,5-diMePh) (at C2) | Electron-Donating (Resonance) | Steric hindrance at ortho position | - |

| -CH₃ (on phenoxy ring) | Weak Electron-Donating (Inductive) | Minimal direct effect | - |

Role As a Versatile Chemical Building Block in Advanced Synthesis

Precursor in the Rational Design and Synthesis of Complex Organic Scaffolds

The strategic placement of three distinct functional handles on the aniline (B41778) core of 5-Bromo-2-(3,5-dimethylphenoxy)aniline makes it an exceptionally valuable starting material for the synthesis of complex organic scaffolds. The amino group provides a nucleophilic center, readily participating in reactions such as acylation, alkylation, and diazotization, which are fundamental steps in the assembly of more elaborate structures.

The bromine atom is a key feature, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Notably, it serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis. Reactions such as the Suzuki-Miyaura coupling allow for the introduction of various aryl, heteroaryl, or alkyl groups at the bromine position, significantly increasing molecular complexity. nih.govmdpi.com Similarly, the Buchwald-Hartwig amination can be employed to introduce new nitrogen-based substituents. wikipedia.orglibretexts.org These reactions are known for their broad substrate scope and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules. nih.govwikipedia.org

The 3,5-dimethylphenoxy group, while seemingly inert, plays a crucial role in modulating the electronic properties and steric environment of the molecule. This can influence the regioselectivity of subsequent reactions and impact the conformational preferences of the final products. The synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals and natural products, can be envisioned starting from this bromoaniline derivative. scilit.combeilstein-journals.org

Intermediate in the Development of Functional Materials

The unique combination of functionalities in this compound also positions it as a valuable intermediate in the synthesis of advanced functional materials.

Incorporation into Polymeric Architectures

The aniline moiety of this compound can serve as a monomeric unit for the synthesis of novel polymers. Polyaniline and its derivatives are a well-known class of conducting polymers with applications in electronics, sensors, and anti-corrosion coatings. The presence of the bulky 3,5-dimethylphenoxy substituent could be leveraged to tune the solubility and processability of the resulting polymers, which is often a challenge with unsubstituted polyanilines. Furthermore, the bromine atom offers a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications.

Utilization in Ligand Synthesis for Organometallic Catalysis

The field of organometallic catalysis relies heavily on the design of organic ligands that can coordinate to a metal center and modulate its reactivity. The 2-phenoxyaniline (B124666) scaffold is a known motif in ligand design. tandfonline.comtandfonline.com The nitrogen atom of the aniline and the oxygen atom of the phenoxy group in this compound can potentially act as a bidentate chelate for a variety of transition metals.

The bromine atom provides a convenient point for further functionalization to create more complex ligand architectures, such as pincer ligands, which are known for their high stability and catalytic activity. nih.gov By modifying the substituents on the phenoxy ring or by introducing different groups at the bromine position, a library of ligands could be synthesized. These ligands could then be screened for their efficacy in a range of catalytic transformations, such as C-C and C-N bond formation, hydrogenation, and polymerization. nih.gov

Strategies for Diversification and Library Synthesis based on the this compound Core

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. rsc.orgmdpi.comnih.gov The trifunctional nature of this compound makes it an ideal starting point for DOS.

A library of compounds can be generated by systematically and combinatorially modifying the three key functional groups:

The Amino Group: Acylation with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates can introduce a wide range of functionalities.

The Bromo Group: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) can be used to append a vast array of building blocks. nih.govmdpi.comlibretexts.org

The Aromatic Core: While the phenoxy group is less reactive, electrophilic aromatic substitution reactions could potentially be employed under specific conditions to introduce further diversity.

This parallel synthesis approach would allow for the creation of a large and structurally rich library of compounds from a single, readily accessible starting material, facilitating the discovery of new molecules with interesting biological or material properties. mdpi.comnih.gov

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Catalytic Systems for Efficient Functionalization

The bromine atom on the aniline (B41778) ring is a prime site for functionalization, particularly through metal-catalyzed cross-coupling reactions. While traditional palladium and copper catalysts are effective, future research will likely focus on developing more efficient, sustainable, and selective catalytic systems. The goal is to facilitate carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond formation under milder conditions with lower catalyst loadings.

Research efforts could target the development of catalysts based on earth-abundant metals like iron, nickel, or cobalt, which offer a more sustainable alternative to precious metals like palladium. Furthermore, the design of sophisticated ligands that can precisely control the catalyst's activity and selectivity will be paramount. For instance, a research program could aim to optimize a Buchwald-Hartwig amination reaction to replace the bromine atom, using a novel phosphine-based ligand to achieve high yields at room temperature.

Table 1: Hypothetical Catalytic Systems for Functionalization of 5-Bromo-2-(3,5-dimethylphenoxy)aniline

| Reaction Type | Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Potential Outcome |

| Suzuki Coupling | NiCl₂(dme) | tricyclohexylphosphine | K₃PO₄ | Dioxane | 80 | Aryl-aryl bond formation |

| Buchwald-Hartwig | Fe(acac)₃ | IMes (N-Heterocyclic Carbene) | NaOtBu | Toluene | 100 | C-N bond formation |

| Sonogashira | CuI | Bathophenanthroline | Cs₂CO₃ | DMF | 60 | Alkynylation |

| Heck Coupling | Pd(OAc)₂ | XPhos | K₂CO₃ | Acetonitrile/H₂O | 50 | Vinylation |

This table illustrates potential avenues for developing advanced catalytic protocols tailored for this specific substrate, aiming for improved efficiency and broader functional group tolerance.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry. For a molecule like this compound, AI/ML algorithms can be trained on vast chemical reaction databases to predict the outcomes of potential reactions. These tools can forecast reaction yields, identify optimal conditions (temperature, solvent, catalyst), and even suggest novel synthetic pathways that a human chemist might not consider.

Future interdisciplinary projects could involve:

Retrosynthesis Prediction: Using AI to propose the most efficient ways to synthesize the core structure or its derivatives.

Reaction Optimization: Employing ML models to fine-tune reaction parameters for the functionalization of the bromine atom, minimizing byproduct formation and maximizing yield.

Property Prediction: Predicting the physicochemical, electronic, or even biological properties of novel derivatives synthesized from the parent compound before they are ever made in the lab.

This computational-first approach can significantly accelerate the discovery process, reducing the time and resources spent on trial-and-error experimentation.

Exploration of Supramolecular Assembly based on the Compound's Structural Features

The molecular architecture of this compound contains several features conducive to forming ordered, non-covalent structures known as supramolecular assemblies. These interactions are critical for developing new materials with applications in electronics, sensing, and nanotechnology.

Key structural elements and their potential interactions include:

Aniline Moiety (-NH₂): Capable of forming strong hydrogen bonds, acting as a hydrogen bond donor.

Aromatic Rings: Can participate in π-π stacking interactions.

Bromine Atom: Can engage in halogen bonding, a highly directional interaction with electron-donating atoms (like oxygen or nitrogen).

Ether Linkage (-O-): The oxygen atom can act as a hydrogen bond acceptor.

Research in this area would involve crystallizing the compound and its derivatives to study their packing in the solid state via single-crystal X-ray diffraction. Advanced microscopy techniques like Atomic Force Microscopy (AFM) could be used to visualize self-assembled monolayers on surfaces. By understanding and controlling these non-covalent forces, researchers could design novel liquid crystals, gels, or porous organic frameworks.

Table 2: Potential Non-Covalent Interactions and Resulting Supramolecular Motifs

| Interacting Moiety | Type of Interaction | Potential Partner | Resulting Structure |

| Amine (-NH) | Hydrogen Bonding | Ether Oxygen (-O-) or Amine Nitrogen | Chains, sheets |

| Bromine (-Br) | Halogen Bonding | Amine Nitrogen, Carbonyl Oxygen | Directional arrays |

| Aromatic Rings | π-π Stacking | Another Aromatic Ring | Stacked columns, herringbone patterns |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To fully optimize the synthesis and functionalization of this compound, a deep understanding of reaction kinetics and mechanisms is required. Advanced, in-situ spectroscopic techniques allow chemists to "watch" a reaction as it happens, providing a wealth of data that cannot be obtained from analyzing the start and end points alone.

Future research will increasingly employ Process Analytical Technology (PAT) to monitor reactions in real time. Techniques could include:

In-situ FTIR (ReactIR): To track the concentration of reactants, intermediates, and products by observing their characteristic vibrational frequencies.

In-situ NMR Spectroscopy: To provide detailed structural information on all species present in the reaction vessel over time.

Raman Spectroscopy: Which is particularly useful for monitoring reactions in aqueous or slurry-based systems and for observing changes in catalyst structure.

These methods enable precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of conditions, leading to more robust and efficient chemical processes.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

The most powerful future research will emerge from the synergy between synthesis, spectroscopy, and computation. A modern workflow for investigating this compound would integrate these disciplines seamlessly.

A hypothetical project could proceed as follows:

Computational Design (AI/DFT): An AI model proposes a novel derivative with a predicted desirable property (e.g., high charge mobility). Density Functional Theory (DFT) calculations are then used to validate its electronic structure and predict spectroscopic signatures (NMR, IR).

Synthetic Execution (Catalysis): A synthetic chemist uses an advanced, machine-learning-optimized catalytic protocol to synthesize the target derivative.

Real-Time Monitoring (Spectroscopy): The reaction is monitored in real-time using in-situ FTIR to ensure it proceeds as predicted and to gather kinetic data.

Structural and Material Characterization: The final product is fully characterized using standard methods, and its supramolecular assembly is investigated through X-ray crystallography to correlate its solid-state structure with its computationally predicted properties.

This holistic approach, where each discipline informs and validates the others, represents the pinnacle of modern chemical research and holds the key to unlocking the full potential of complex molecules like this compound.

Q & A

Q. What are the established synthetic routes for preparing 5-Bromo-2-(3,5-dimethylphenoxy)aniline, and what key reaction conditions influence yield?

Methodological Answer: A common synthetic approach involves palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling (as detailed in a 2024 patent) uses 5-bromo-2-(trifluoromethyl)pyridine, tetrakis(triphenylphosphine)palladium, and potassium carbonate in a toluene/ethanol/water solvent system at 110°C . Key factors affecting yield include:

- Catalyst loading : 3.7 mol% Pd achieved 98% yield .

- Solvent polarity : Aqueous/organic mixtures enhance solubility of intermediates.

- Purification : Column chromatography (ethyl acetate/petroleum ether) is critical for isolating the product .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

Q. What are the primary challenges in handling and storing this compound?

Methodological Answer:

- Stability : Bromine and amino groups may degrade under light/moisture. Store at 0–6°C in inert atmospheres .

- Reactivity : The amino group is prone to oxidation; use antioxidants like BHT during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions during functionalization of the amino group?

Methodological Answer:

- Protecting Groups : Acetylation (e.g., using acetic anhydride) shields the -NH₂ group before bromination or phenoxy substitution .

- Temperature Control : Lower temperatures (0–5°C) reduce electrophilic aromatic substitution at undesired positions .

- Catalyst Screening : Alternative Pd ligands (e.g., XPhos) may suppress debromination .

Q. What strategies resolve contradictions in reported yields for palladium-catalyzed couplings of brominated anilines?

Methodological Answer: Discrepancies arise from:

- Substrate purity : Impurities in 3,5-dimethylphenol (common starting material) reduce coupling efficiency. Use ≥97% purity reagents .

- Solvent effects : Polar aprotic solvents (DMF) improve aryl boronate solubility but may deactivate Pd catalysts. Empirical testing is recommended .

- Additives : NaI or CsF can enhance transmetalation rates in Suzuki reactions .

Q. How do substituent positions (bromine vs. methylphenoxy) influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Hammett Analysis : The electron-withdrawing bromine (-σₚ = 0.23) and electron-donating methylphenoxy (+σₚ = -0.27) create a polarized aromatic ring, directing electrophiles to the para position of the amino group .

- DFT Calculations : Predict regioselectivity in cross-coupling reactions (e.g., C-Br vs. C-O bond activation) .

- Experimental Validation : Competitive coupling experiments using isotopic labeling (¹³C-Br) quantify bond activation preferences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.